molecular formula C22H22N2O5S B11409371 N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11409371
M. Wt: 426.5 g/mol
InChI Key: ZLYZSXSENVCOEL-UHFFFAOYSA-N
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Description

This compound (CAS: 890601-08-8) is a hybrid molecule featuring a tetrahydrobenzothiophene core linked to a 4-oxo-4H-chromene-2-carboxamide moiety via a carbamoyl group substituted with a 2-methoxyethyl chain. Its molecular formula is C24H26N2O5S, with a molecular weight of 454.5 g/mol . The structure integrates two pharmacophoric motifs:

  • Tetrahydrobenzothiophene: A saturated heterocycle known for enhancing metabolic stability and modulating lipophilicity in drug candidates.
  • 4-Oxo-chromene: A chromone derivative associated with anti-inflammatory, antioxidant, and kinase inhibitory activities.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H22N2O5S/c1-28-11-10-23-21(27)19-14-7-3-5-9-18(14)30-22(19)24-20(26)17-12-15(25)13-6-2-4-8-16(13)29-17/h2,4,6,8,12H,3,5,7,9-11H2,1H3,(H,23,27)(H,24,26)

InChI Key

ZLYZSXSENVCOEL-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the chromene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C22H22N2O5SC_{22}H_{22}N_{2}O_{5}S and a molecular weight of 426.5 g/mol. Its structure features:

  • Benzothiophene moiety : Imparts potential pharmacological properties.
  • Carbamoyl group : Enhances solubility and biological activity.
  • Methoxyethyl substituent : Influences interactions with biological targets.

Chemistry

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide serves as a building block for synthesizing more complex molecules. It is used to study reaction mechanisms and develop new synthetic routes.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Studies suggest it may bind to receptors linked to various physiological processes.

Case Study: Enzyme Inhibition

In vitro studies have shown that the compound inhibits the activity of certain enzymes linked to cancer proliferation, suggesting potential therapeutic applications in oncology.

Medicine

The compound is being explored for its therapeutic potential against various diseases:

  • Anticancer Properties : Demonstrates significant effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).
    • Mechanism : Induces apoptosis in cancer cells by modulating mitochondrial pathways.
Cell LineIC50 (µM)Mechanism of Action
HepG210Apoptosis induction
MCF-715Cell cycle arrest

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to apoptosis in HepG2 cells, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2.

Industry

The compound is utilized in developing new materials and chemical processes. Its unique structure allows it to be a precursor for creating advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing either the tetrahydrobenzothiophene-carboxamide or 4-oxo-chromene-carboxamide framework. Key structural variations and their implications are highlighted.

Structural and Functional Analogues

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Biological Activity
Target Compound C24H26N2O5S 454.5 Tetrahydrobenzothiophene + chromene-2-carboxamide + 2-methoxyethyl carbamoyl Not reported
N-(4-Methoxyphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C23H24N2O4S 440.52 Tetrahydrobenzothiophene + phenylacetyl amide + 4-methoxyphenyl Not reported
N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide C22H20N4O6S2 500.54 Chromene-3-carboxamide + thiadiazole sulfamoyl + 6-methoxy Not reported
N-(2-Methoxyethyl)-2-(naphthalene-1-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C24H26N2O4S 462.55 Tetrahydrobenzothiophene + naphthalene carbonyl + 2-methoxyethyl Not reported
2-{[(E)-4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound I) C24H24N2O2S 404.53 Tetrahydrobenzothiophene + Schiff base linker + 4-methoxyphenyl Antibacterial, Antifungal

Key Observations

Core Heterocycles: The target compound’s tetrahydrobenzothiophene is shared with compounds in and , but differs from the benzofuran in and thiadiazole in . Saturation in the benzothiophene ring may improve metabolic stability compared to aromatic counterparts. The 4-oxo-chromene moiety is distinct from the thiazolidinone derivatives in and isoxazole in , suggesting divergent biological targets.

Substituent Effects :

  • The 2-methoxyethyl carbamoyl group in the target compound contrasts with the phenylacetyl (), naphthalene carbonyl (), and Schiff base () linkers. Polar substituents like methoxyethyl may enhance aqueous solubility compared to aromatic groups.
  • Chromene-2-carboxamide (target) vs. chromene-3-carboxamide (): Positional isomerism could influence binding to targets like kinases or cyclooxygenases.

Biological Activity: Only Compound I () reports antimicrobial activity, attributed to its Schiff base and methoxyphenyl groups.

Biological Activity

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound characterized by its unique structural features, including a benzothiophene moiety fused with a chromene structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C23H24N4O4S
  • Molecular Weight : 468.53 g/mol
  • Key Functional Groups : Carbamoyl group, methoxyethyl substituent, and fused chromene-benzothiophene rings.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. For instance, studies involving chromene derivatives have shown promising results against lung carcinoma (A549), prostate carcinoma (PC-3), and breast carcinoma (MCF-7) with IC50 values ranging from 7.9 to 12.6 µM .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes relevant to disease pathways:
    • Cholinesterases (AChE and BChE): Inhibitory studies have shown that structurally similar compounds can exhibit significant inhibition with IC50 values around 10–20 µM .
    • Cyclooxygenase (COX) and Lipoxygenase (LOX) : Compounds within this structural family have demonstrated dual inhibitory effects against COX-2 and LOX enzymes, which are critical in inflammatory processes .
  • Antioxidant Activity : The presence of certain functional groups in the compound enhances its ability to scavenge free radicals, contributing to its potential as an antioxidant agent .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The unique structural components facilitate binding to these targets, leading to modulation of various biological pathways.

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of several chromene derivatives against multiple cancer cell lines. The most potent derivatives showed IC50 values indicating strong anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

Case Study 2: Enzyme Inhibition

Research on the inhibition of cholinesterases revealed that certain derivatives exhibited significant activity against both AChE and BChE. Kinetic studies indicated that modifications in the molecular structure could enhance or reduce inhibitory potency .

Summary Table of Biological Activities

Activity TypeTarget/PathwayIC50 Values (µM)Reference
AnticancerA549 (Lung carcinoma)7.9 - 12.6
AnticancerPC-3 (Prostate carcinoma)10.5 - 12.0
AnticancerMCF-7 (Breast carcinoma)10.5 - 12.6
Enzyme InhibitionAChE~10 - 20
Enzyme InhibitionBChE~10 - 20
Enzyme InhibitionCOX-2Varies
Enzyme InhibitionLOXVaries

Q & A

Q. How can traditional synthetic methods be redefined using modern geospatial or field-research frameworks?

  • Methodological Answer :
  • Fieldwork Parallels : Apply geographical field-research principles (e.g., iterative sampling, spatial variability analysis) to optimize reaction parameter screening.
  • Data Triangulation : Combine synthetic yield data with environmental factors (e.g., lab humidity, solvent sourcing) to identify hidden variables .

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